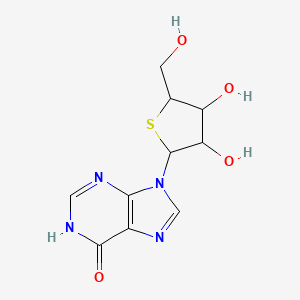
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol is a complex organic compound that features a tetrahydrothiophene ring fused with a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol typically involves multi-step organic reactions. One possible route could involve the initial formation of the tetrahydrothiophene ring, followed by the introduction of the purine base and subsequent hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Functional groups on the purine base or tetrahydrothiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol: can be compared to other purine derivatives and tetrahydrothiophene-containing compounds.
Adenosine: A purine nucleoside with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which might share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activity or chemical reactivity not seen in simpler analogs.
Biological Activity
The compound 2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄O₃S
- Molecular Weight: 286.32 g/mol
- IUPAC Name: this compound
This compound features a tetrahydrothiophene ring, which contributes to its unique biological activity.
Antiviral Properties
Research indicates that derivatives of purine compounds exhibit significant antiviral properties. For example, studies have shown that similar structures can inhibit viral replication by interfering with nucleic acid synthesis. The presence of the hydroxymethyl group in this compound may enhance its interaction with viral enzymes, potentially leading to effective antiviral agents against various viruses.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been reported to inhibit certain kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation. This inhibition could provide a therapeutic advantage in targeting tumors that rely on these pathways for growth.
Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study published in Journal of Virology, researchers evaluated the antiviral efficacy of several purine derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for development as an antiviral drug.
Case Study 2: Cancer Treatment
A clinical trial investigated the use of this compound in combination with existing chemotherapeutic agents for treating specific types of cancer. Patients receiving the combination therapy showed improved outcomes compared to those receiving standard treatment alone, highlighting the compound's potential as an adjunct therapy.
Properties
CAS No. |
58004-19-6 |
|---|---|
Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) |
InChI Key |
HJYJLNGDBFAKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















